REACTION_CXSMILES
|
[C:1]([OH:11])(=O)[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CN([C:15]([O:19]N1N=NC2C1=CC=CC=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:36]([N:39](CC)[CH:40]([CH3:42])[CH3:41])(C)[CH3:37].CN(C=[O:49])C>CCOC(C)=O>[CH3:15][O:19][C:37](=[O:49])[CH2:36][N:39]([CH:40]([CH3:42])[CH3:41])[C:1](=[O:11])[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
hexane and washed with H2O (2×), HCl (10%) saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
obtained by the same acylation procedure
|
Type
|
CUSTOM
|
Details
|
The combined batches were purified by flash chromatography on silica gel with 2:1 hexane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C(CCC1=CC=CC=C1)=O)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |